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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of AZD-8835, a potent and selective dual

inhibitor of PI3Kα and PI3Kδ, and its potential in novel therapeutic combinations. Dysregulation

of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a

critical target for therapeutic intervention. AZD-8835 has shown significant promise, particularly

in cancers harboring mutations in the PIK3CA gene, which encodes the p110α catalytic subunit

of PI3Kα.[1][2][3] This document summarizes key preclinical findings, outlines detailed

experimental protocols, and visualizes the underlying biological pathways and experimental

workflows to support further research and development in this area.

Core Concepts: Mechanism of Action and
Therapeutic Rationale
AZD-8835 is an orally bioavailable inhibitor of PI3Kα and PI3Kδ, with demonstrated selectivity

over other PI3K isoforms.[4][5] Its mechanism of action involves the selective binding to and

inhibition of PI3Kα and its mutated forms, leading to the suppression of the PI3K/Akt/mTOR

signaling pathway.[2] This inhibition ultimately results in apoptosis and the impediment of tumor

cell growth in cancers with PIK3CA mutations.[2] Preclinical studies have highlighted that AZD-
8835 preferentially inhibits the growth of cancer cell lines with mutant PIK3CA status, such as

the estrogen receptor-positive (ER+) breast cancer cell lines BT474, MCF7, and T47D.[1][3]
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The rationale for exploring therapeutic combinations with AZD-8835 stems from the intricate

nature of cancer signaling networks. Continuous single-agent inhibition of the PI3K pathway

can lead to the activation of feedback mechanisms, resulting in pathway reactivation and

diminished therapeutic effect over time.[1] Combining AZD-8835 with agents that target

interdependent signaling pathways or other nodes within the PI3K pathway presents a

promising strategy to enhance anti-tumor activity and overcome potential resistance

mechanisms.[1][3]

Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies investigating

the efficacy of AZD-8835 as a monotherapy and in combination with other targeted agents.

Table 1: In Vitro Inhibitory Activity of AZD-8835
Target IC50 (nM) Assay Type

PI3Kα 6.2 Enzyme Assay

PI3Kδ 5.7 Enzyme Assay

PI3Kβ 431 Enzyme Assay

PI3Kγ 90 Enzyme Assay

PI3Kα-E545K 6.0 Enzyme Assay

PI3Kα-H1047R 5.8 Enzyme Assay

p-Akt (BT474 cells) 57 Cell-based Assay

p-Akt (Jeko-1 cells) 49 Cell-based Assay

p-Akt (MDA-MB-468 cells) 3500 Cell-based Assay

p-Akt (RAW264 cells) 530 Cell-based Assay

Data sourced from MedChemExpress and Selleck Chemicals.[4][5]

Table 2: In Vivo Anti-Tumor Efficacy of AZD-8835
Combinations in Xenograft Models
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Xenograft Model
Treatment
Combination

Dosing Schedule
Tumor Growth
Inhibition/Regressi
on

BT474
AZD-8835 (100

mg/kg) + Fulvestrant

AZD-8835: IHDS

(BID, days 1 & 4);

Fulvestrant: 5 mg

(QD, days 1, 3, 5)

59% regression

BT474
AZD-8835 (100

mg/kg) + Palbociclib

AZD-8835: IHDS

(BID, days 1 & 4);

Palbociclib: 50 mg/kg

(continuous, QD)

54% regression

BT474
AZD-8835 (100

mg/kg) Monotherapy

IHDS (BID, days 1 &

4)
31-36% regression

IHDS: Intermittent High-Dose Scheduling. Data sourced from Hudson et al., 2016.[1]

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways

and experimental workflows relevant to the study of AZD-8835.

PI3K/Akt/mTOR Signaling Pathway Inhibition by AZD-
8835
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Caption: PI3K/Akt/mTOR pathway inhibition by AZD-8835.

Rationale for Combination Therapy with Fulvestrant and
Palbociclib

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b605784?utm_src=pdf-body-img
https://www.benchchem.com/product/b605784?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605784?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PI3K PathwayER PathwayCell Cycle Pathway

PI3Kα

Akt

mTOR

G1-S Transition

Crosstalk

Estrogen Receptor (ER)

Estrogen Response
Element (ERE)

Gene Transcription

Crosstalk

CDK4/6

Rb

Inhibits

E2F

Inhibits

AZD-8835FulvestrantPalbociclib

Click to download full resolution via product page

Caption: Targeting interdependent signaling pathways with combination therapy.

Experimental Workflow for In Vivo Combination Studies
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Caption: Workflow for assessing in vivo efficacy of AZD-8835 combinations.
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Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the

preclinical evaluation of AZD-8835.

Cell Line Proliferation Assays
Cell Lines: MCF7, BT474, T47D (ER+, PIK3CA-mutant breast cancer cell lines).

Method: Cell proliferation can be measured using confluence analysis with an Incucyte

Imager.

Seed cells in 96-well plates at an appropriate density.

Allow cells to adhere overnight.

Treat cells with a dose range of AZD-8835, combination partners (e.g., fulvestrant,

palbociclib), or the combination of both.

Include a vehicle control (e.g., DMSO).

Image plates at regular intervals using the Incucyte system.

Analyze cell confluence over time to determine growth inhibition. The GI50 (concentration

for 50% growth inhibition) can be calculated.

Western Blot Analysis for Pathway Modulation
Objective: To assess the inhibition of PI3K pathway signaling.

Method:

Treat cells with AZD-8835 and/or combination agents for a specified duration (e.g., 2, 24

hours).

Lyse cells and quantify protein concentration.

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
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Probe membranes with primary antibodies against key pathway proteins (e.g., p-Akt, total

Akt, p-S6, total S6, cleaved caspase-3).

Incubate with appropriate secondary antibodies.

Visualize protein bands using a suitable detection method (e.g., chemiluminescence).

In Vivo Xenograft Studies
Animal Model: Immunocompromised mice (e.g., nude mice).

Tumor Implantation: Subcutaneously implant breast cancer cells (e.g., BT474, MCF7) into

the flank of the mice.

Treatment:

Once tumors reach a palpable size, randomize mice into treatment groups.

Administer AZD-8835 via oral gavage. An intermittent high-dose schedule (IHDS) has

been shown to be effective (e.g., twice daily on days 1 and 4 of a weekly cycle).[1][6]

Administer combination agents according to their established protocols (e.g., fulvestrant

subcutaneously, palbociclib orally).

Efficacy Assessment:

Measure tumor volume with calipers at regular intervals.

Monitor animal body weight as an indicator of toxicity.

Pharmacodynamic Analysis:

At the end of the study, or at specific time points, tumors can be harvested.

Tumor lysates can be analyzed by Western blotting or ELISA to assess target engagement

and pathway inhibition.

Immunohistochemistry (IHC) can be performed on tumor sections to evaluate biomarkers

such as cleaved caspase-3 (CC3) for apoptosis.[7]
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Cell Cycle Analysis
Method: Flow cytometry.

Treat cells with AZD-8835 for a defined period (e.g., 24 hours).

Harvest and fix cells (e.g., with ethanol).

Stain cells with a DNA-intercalating dye (e.g., propidium iodide).

Analyze the DNA content of the cells using a flow cytometer to determine the percentage

of cells in G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and Conclusion
The preclinical data for AZD-8835, particularly in combination with agents targeting the ER and

CDK4/6 pathways, provides a strong rationale for its continued investigation in PIK3CA-mutant

cancers.[1][3] The use of an intermittent high-dose scheduling represents a promising strategy

to maximize therapeutic index.[1][3]

Future research should focus on:

Exploring novel combination partners for AZD-8835 in a broader range of cancer types with

PI3K pathway alterations.

Investigating the mechanisms of resistance to AZD-8835-based therapies.

Conducting clinical trials to validate the preclinical efficacy and safety of these combination

strategies in patients.

In conclusion, AZD-8835 is a promising targeted therapy with a clear mechanism of action and

strong preclinical evidence supporting its use in combination regimens. The data and protocols

presented in this guide offer a solid foundation for researchers and drug development

professionals to further explore and unlock the full therapeutic potential of AZD-8835.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. aacrjournals.org [aacrjournals.org]

2. Facebook [cancer.gov]

3. Intermittent High-Dose Scheduling of AZD8835, a Novel Selective Inhibitor of PI3Kα and
PI3Kδ, Demonstrates Treatment Strategies for PIK3CA-Dependent Breast Cancers -
PubMed [pubmed.ncbi.nlm.nih.gov]

4. medchemexpress.com [medchemexpress.com]

5. selleckchem.com [selleckchem.com]

6. researchgate.net [researchgate.net]

7. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Exploring Novel Therapeutic Combinations with AZD-
8835: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b605784#exploring-novel-therapeutic-combinations-
with-azd-8835]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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